molecular formula C20H23NO3 B589159 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone CAS No. 1391054-62-8

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone

Cat. No.: B589159
CAS No.: 1391054-62-8
M. Wt: 325.408
InChI Key: UFSLUAUKSJGLCY-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a reaction between benzyl alcohol and a suitable phenol derivative under basic conditions.

    Methoxylation: The methoxy group is introduced via methylation of the phenol intermediate using methyl iodide and a base such as potassium carbonate.

    Pyrrolidinylation: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative and the intermediate formed in the previous steps.

    Final Coupling: The final product is obtained by coupling the intermediates under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-piperidinyl)-ethanone: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-morpholinyl)-ethanone: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-19-13-17(14-20(22)21-11-5-6-12-21)9-10-18(19)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYHPNRTEGTFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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